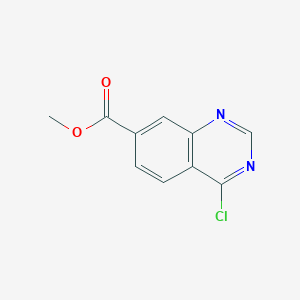

Methyl 4-chloroquinazoline-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDRGRVVXBJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590480 | |

| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-47-6 | |

| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinazoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl 4-chloroquinazoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of complete, experimentally-derived public data for this specific molecule, this guide combines predicted data based on established spectroscopic principles with data from closely related analogs and general experimental protocols.

Chemical Structure and Properties

IUPAC Name: Methyl 4-chloroquinazoline-7-carboxylate Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol CAS Number: 183322-47-6

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for methyl 4-chloroquinazoline-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.50 | d | 1H | H-5 |

| ~8.30 | dd | 1H | H-6 |

| ~8.10 | d | 1H | H-8 |

| 3.95 | s | 3H | -OCH₃ |

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (ester) |

| ~160.0 | C-4 |

| ~155.0 | C-8a |

| ~152.0 | C-2 |

| ~135.0 | C-6 |

| ~129.0 | C-5 |

| ~128.0 | C-7 |

| ~122.0 | C-4a |

| ~120.0 | C-8 |

| ~53.0 | -OCH₃ |

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinazoline ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts in ESI-MS [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.0269 |

| [M+Na]⁺ | 245.0088 |

| [M+K]⁺ | 260.9828 |

| [M+NH₄]⁺ | 240.0534 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as methyl 4-chloroquinazoline-7-carboxylate.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decay (FID) is processed using Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

-

The solution should be free of any particulate matter; filtration may be necessary.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is typically performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

The mass spectrum is recorded over a suitable m/z range.

-

-

Data Processing:

-

The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

physical and chemical properties of Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-chloroquinazoline-7-carboxylate, including its structural identifiers, and predicted physicochemical characteristics. Furthermore, this document outlines general methodologies for the synthesis and characterization of quinazoline derivatives and discusses the reactivity and potential therapeutic applications of this class of compounds, with a particular focus on their role as kinase inhibitors.

Core Compound Identification and Properties

Methyl 4-chloroquinazoline-7-carboxylate is identified by the CAS Number 183322-47-6. Its chemical structure and fundamental properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-chloroquinazoline-7-carboxylate | N/A |

| CAS Number | 183322-47-6 | N/A |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | [1] |

| InChI Key | BYHDRGRVVXBJIP-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Source |

| Physical Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Predicted XLogP3 | 2.4 | [1] |

Spectroscopic and Analytical Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Source |

| [M+H]⁺ | 223.02688 | 142.3 | [1] |

| [M+Na]⁺ | 245.00882 | 153.3 | [1] |

| [M-H]⁻ | 221.01232 | 144.5 | [1] |

| [M+NH₄]⁺ | 240.05342 | 160.1 | [1] |

| [M+K]⁺ | 260.98276 | 149.3 | [1] |

| [M]⁺ | 222.01905 | 146.6 | [1] |

| [M]⁻ | 222.02015 | 146.6 | [1] |

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of Methyl 4-chloroquinazoline-7-carboxylate is not explicitly documented in readily accessible literature. However, the synthesis of the 4-chloroquinazoline core is a well-established process in organic chemistry. A general approach involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar quinazoline derivatives, is outlined below. This should be considered a general guideline and would require optimization for this specific target molecule.

References

An In-depth Technical Guide to Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) for Researchers and Drug Development Professionals

Introduction

Methyl 4-chloroquinazoline-7-carboxylate, with CAS number 183322-47-6, is a heterocyclic building block of significant interest in medicinal chemistry. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the properties of Methyl 4-chloroquinazoline-7-carboxylate, its role as a key intermediate in the synthesis of targeted therapeutics, and a detailed look into the biological pathways these derivatives modulate.

Chemical and Physical Properties

Methyl 4-chloroquinazoline-7-carboxylate is a stable crystalline solid. Its chemical and physical properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | References |

| CAS Number | 183322-47-6 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 355.5 °C at 760 mmHg | |

| Flash Point | 168.8 °C | |

| Density | 1.392 g/cm³ | |

| Refractive Index | 1.631 | |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. Sparingly soluble in water. | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Suppliers

Methyl 4-chloroquinazoline-7-carboxylate is commercially available from a variety of chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.

| Supplier | Location |

| Sigma-Aldrich | Global |

| Thermo Fisher Scientific | Global |

| TCI Chemicals | Global |

| Combi-Blocks | San Diego, USA |

| BLD Pharmatech | Global |

| AstaTech | Bristol, USA |

Role in the Synthesis of Bioactive Molecules

The primary utility of Methyl 4-chloroquinazoline-7-carboxylate in drug discovery lies in its function as a versatile intermediate. The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing fragments. This reaction is a cornerstone in the synthesis of a wide array of kinase inhibitors.

Experimental Protocol: Synthesis of a Bcr-abl Inhibitor Intermediate

A key application of Methyl 4-chloroquinazoline-7-carboxylate is in the synthesis of inhibitors targeting the Bcr-abl kinase, a protein implicated in Chronic Myeloid Leukemia (CML). The following protocol is adapted from patent literature and describes the synthesis of an intermediate for Bcr-abl inhibitors.[1]

Reaction: Nucleophilic aromatic substitution of Methyl 4-chloroquinazoline-7-carboxylate with 4-trifluoromethoxyaniline.

Materials:

-

Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6)

-

4-trifluoromethoxyaniline

-

sec-Butanol (sec-BuOH)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of Methyl 4-chloroquinazoline-7-carboxylate (610 mg, 2.75 mmol) in sec-BuOH (5 mL), add 4-trifluoromethoxyaniline (535.5 mg, 3.02 mmol) at room temperature.[1]

-

Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

-

After 2 hours, evaporate the solvent under reduced pressure.[1]

-

Crystallize the resulting crude product from a chloroform and diethyl ether mixture (3:1 ratio).[1]

-

Collect the white crystals by filtration and wash with diethyl ether to yield the desired product, Methyl 4-((4-(trifluoromethoxy)phenyl)amino)quinazoline-7-carboxylate.[1]

Visualization of the Synthetic Workflow:

Biological Context: Targeting the Bcr-abl Signaling Pathway

The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the proliferation of cancer cells and inhibits apoptosis through a complex signaling network.

Mechanism of Action:

The synthesized quinazoline derivatives, for which Methyl 4-chloroquinazoline-7-carboxylate is a precursor, are designed to inhibit the kinase activity of Bcr-abl. Notably, some inhibitors are designed to bind to the myristoyl binding pocket of the Bcr-abl kinase domain.[1] This binding event can lock the kinase in an inactive conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival signaling cascade.

Visualization of the Bcr-abl Signaling Pathway and Inhibition:

Conclusion

Methyl 4-chloroquinazoline-7-carboxylate is a valuable and commercially accessible building block for the synthesis of sophisticated, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy. The straightforward reactivity of its 4-chloro substituent allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship studies and the optimization of lead compounds. The example of its use in the synthesis of Bcr-abl inhibitors highlights its direct relevance to the development of targeted therapies for diseases such as Chronic Myeloid Leukemia. Researchers and drug development professionals can leverage the properties and reactivity of this intermediate to advance their discovery programs in oncology and beyond.

References

Methyl 4-chloroquinazoline-7-carboxylate mechanism of action in biological systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Biologically Active Quinazoline Derivatives

Introduction:

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. While methyl 4-chloroquinazoline-7-carboxylate itself is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, the broader family of quinazoline derivatives has yielded a multitude of potent and selective therapeutic agents.[1][2] This guide will delve into the core mechanisms of action of these biologically active quinazoline compounds, providing insights for researchers and professionals engaged in drug discovery and development. The versatility of the quinazoline scaffold allows for structural modifications that can be tailored to inhibit various enzyme families and modulate diverse signaling pathways, leading to applications in oncology, antimycobacterial therapy, and more.[1][3]

Kinase Inhibition: A Dominant Mechanism of Action

A significant number of clinically successful and investigational quinazoline-based drugs function as kinase inhibitors. Their mechanism of action often involves competitive binding to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways critical for cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. These inhibitors typically function as ATP-competitive inhibitors.

Illustrative Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives:

Caption: EGFR signaling cascade and its inhibition by quinazoline-based drugs.

Experimental Protocol: In Vitro EGFR Kinase Assay

A common method to determine the inhibitory activity of a quinazoline derivative against EGFR is a kinase activity assay. A generalized protocol is as follows:

-

Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (adenosine triphosphate), the quinazoline test compound, a kinase assay buffer, and a detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).

-

Procedure: a. The quinazoline compound is serially diluted to various concentrations. b. The recombinant EGFR enzyme is incubated with the test compound in the kinase assay buffer. c. The kinase reaction is initiated by the addition of the peptide substrate and ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the level of substrate phosphorylation (or remaining ATP) is quantified using the chosen detection method.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Quantitative Data for Representative 4-Anilinoquinazoline EGFR Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Gefitinib | EGFR | 2-37 | A431 | [4] |

| Erlotinib | EGFR | 2 | N/A | [2] |

| Lapatinib | EGFR/HER2 | 9.8/13.4 | N/A | [2] |

| Compound 2a* | EGFR (wild type) | 5.06 | N/A | [5] |

*A novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative.[5]

p21-Activated Kinase 4 (PAK4) Inhibition

Recent research has identified quinazoline derivatives as potent and selective inhibitors of PAK4, a kinase implicated in cancer cell proliferation, migration, and invasion.[6] The mechanism involves targeting the ATP-binding site of PAK4.

Illustrative Signaling Pathway of PAK4 Inhibition:

Caption: PAK4 signaling and its disruption by quinazoline inhibitors.

Experimental Protocol: Western Blot Analysis for PAK4 Pathway Inhibition

To confirm the cellular mechanism of action, Western blotting can be used to assess the phosphorylation status of PAK4 and its downstream targets.

-

Cell Culture and Treatment: Cancer cells (e.g., A549 lung cancer cells) are cultured and treated with varying concentrations of the quinazoline inhibitor for a specific duration.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

SDS-PAGE and Western Blotting: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated PAK4 (p-PAK4), total PAK4, phosphorylated LIMK1 (p-LIMK1), total LIMK1, phosphorylated cofilin (p-cofilin), and total cofilin. A loading control antibody (e.g., anti-GAPDH) is also used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the inhibitor on the signaling pathway.

Quantitative Data for a Representative Quinazoline PAK4 Inhibitor:

| Compound | Target | Ki (μM) | Selectivity (vs. PAK1) | Reference |

| Compound 31* | PAK4 | N/A | 346-fold | [6] |

*A 6-chloro-4-aminoquinazoline-2-carboxamide derivative.[6]

Dual-Target Inhibition: A Polypharmacology Approach

Some quinazoline derivatives have been designed to simultaneously inhibit multiple targets, a strategy known as polypharmacology, which can lead to enhanced therapeutic efficacy and overcome drug resistance.

PI3K and HDAC Dual Inhibition

A novel class of 4-methyl quinazoline derivatives has been developed to concurrently inhibit phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two crucial targets in cancer therapy.

Illustrative Workflow for the Development of Dual PI3K/HDAC Inhibitors:

References

- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Homologs and Analogs of Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs and homologs of Methyl 4-chloroquinazoline-7-carboxylate. This quinazoline derivative serves as a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details experimental protocols, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant class of quinazoline-based drugs targets protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Methyl 4-chloroquinazoline-7-carboxylate is a key intermediate in the synthesis of various bioactive molecules. The 4-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, typically amino groups, to generate libraries of 4-substituted quinazoline derivatives. The ester group at the 7-position offers a point for further modification and has been shown to influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Analogs of Methyl 4-chloroquinazoline-7-carboxylate: Focus on 4-Anilino Derivatives

A major class of analogs derived from Methyl 4-chloroquinazoline-7-carboxylate involves the substitution of the 4-chloro group with various anilines. These 4-anilinoquinazoline derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[1][3]

Structure-Activity Relationships (SAR)

SAR studies have revealed several key structural features that influence the biological activity of 4-anilinoquinazoline derivatives:

-

The Quinazoline Core : The quinazoline scaffold itself is crucial for binding to the ATP-binding pocket of kinases.[3]

-

The 4-Anilino Moiety : This group typically interacts with the hydrophobic pocket of the kinase domain. Substituents on the aniline ring can significantly impact potency and selectivity.[3] Electron-donating groups on the aniline ring can increase the electron cloud density on the quinazoline N1 atom, potentially enhancing the interaction with the target kinase.[3]

-

Substituents at the 6- and 7-positions : Modifications at these positions are well-tolerated and can be used to modulate solubility, metabolic stability, and target selectivity. Bulky substituents at these positions have been shown to increase potency.

Biological Activity of 4-Anilinoquinazoline Analogs

The primary biological activity of 4-anilinoquinazoline analogs is the inhibition of receptor tyrosine kinases, particularly EGFR. This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis. Several compounds have shown potent cytotoxic activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activities of Selected 4-Anilinoquinoline Analogs

| Compound ID | R1 (Position 7) | R2 (Aniline Substituent) | Cell Line | IC50 (µM) | Reference |

| 1f | Fluoro | 4-fluoro | HeLa | 10.18 | [3] |

| BGC823 | 8.32 | [3] | |||

| 2i | Methoxy (at position 8) | 3-chloro-4-fluoro | HeLa | 7.15 | [3] |

| BGC823 | 4.65 | [3] | |||

| Gefitinib (Control) | - | - | BGC823 | >20 | [3] |

Homologs of Methyl 4-chloroquinazoline-7-carboxylate

Information on systematically synthesized and evaluated homologs of Methyl 4-chloroquinazoline-7-carboxylate, where the ester group or its position is varied, is less prevalent in the readily available literature. However, the principles of bioisosteric replacement and homologous series can be applied to predict the potential impact of such modifications.

-

Ester Homologation : Increasing the alkyl chain of the ester (e.g., ethyl, propyl) would increase lipophilicity, which could affect cell permeability and plasma protein binding.

-

Ester to Amide/Acid Conversion : Conversion of the methyl ester to a carboxylic acid or various amides would significantly alter the physicochemical properties, particularly solubility and hydrogen bonding capacity. Carboxylic acid derivatives of related quinoxalines have shown significant biological activity.[4]

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives from Methyl 4-chloroquinazoline-7-carboxylate typically involves a nucleophilic aromatic substitution reaction.

Scheme 1: General Synthesis of Methyl 4-((aryl)amino)quinazoline-7-carboxylates

Caption: Synthetic pathway for 4-anilinoquinazoline-7-carboxylates.

Detailed Protocol for a Representative 4-Anilinoquinazoline Synthesis (adapted from related syntheses):

-

Reaction Setup: To a solution of Methyl 4-chloroquinazoline-7-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired aniline derivative (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 4-anilinoquinazoline-7-carboxylate derivative.

Signaling Pathways

Quinazoline-based kinase inhibitors, particularly those targeting EGFR, exert their effects by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the activation of downstream signaling cascades. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition

Caption: Inhibition of the EGFR signaling cascade by 4-anilinoquinazolines.

Conclusion and Future Directions

The Methyl 4-chloroquinazoline-7-carboxylate scaffold is a versatile platform for the development of potent kinase inhibitors. The 4-anilino derivatives, in particular, have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways like the EGFR cascade.

Future research in this area should focus on:

-

Systematic exploration of homologs: Investigating the impact of modifying the 7-carboxylate group on the pharmacokinetic and pharmacodynamic properties.

-

Expansion of the analog library: Synthesizing and screening a wider range of 4-substituted derivatives to identify compounds with improved potency, selectivity, and resistance profiles.

-

Exploration of novel targets: Evaluating the activity of these compounds against other kinase families to uncover new therapeutic opportunities.

This in-depth guide provides a solid foundation for researchers to build upon in the quest for novel and more effective therapies based on the quinazoline scaffold.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of Methyl 4-chloroquinazoline-7-carboxylate: A Guide for Drug Discovery Professionals

Abstract

Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of novel therapeutic agents. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to characterize Methyl 4-chloroquinazoline-7-carboxylate, predict its physicochemical and biological properties, and guide the development of new drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, particularly in oncology. The substituent at the 4-position of the quinazoline ring is crucial for its interaction with various biological targets. The presence of a chlorine atom at this position makes it an excellent leaving group for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives. The methyl carboxylate group at the 7-position offers a site for further modification and can influence the molecule's solubility and pharmacokinetic properties.

This guide will delineate a systematic approach to the in silico analysis of Methyl 4-chloroquinazoline-7-carboxylate, encompassing its synthesis, spectroscopic characterization, quantum chemical calculations, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Synthesis and Characterization

While numerous methods exist for the synthesis of quinazoline derivatives, a common and effective approach for preparing 4-chloroquinazolines involves a multi-step process starting from substituted anthranilic acids.

Experimental Protocol: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate

A plausible synthetic route is a two-step process starting from a suitably substituted anthranilic acid derivative.

-

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate.

-

A mixture of methyl 2-amino-4-(methoxycarbonyl)benzoate (1 equivalent) and formamidine acetate (1.2 equivalents) in 2-methoxyethanol is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the quinazolinone intermediate.

-

-

Step 2: Chlorination to Methyl 4-chloroquinazoline-7-carboxylate.

-

The quinazolinone intermediate from Step 1 (1 equivalent) is suspended in thionyl chloride (SOCl₂) (5-10 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The mixture is heated to reflux for 2-4 hours, during which the solid dissolves.

-

Excess thionyl chloride is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove residual SOCl₂.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the title compound.

-

Spectroscopic Characterization (Predicted)

Based on the analysis of similar quinazoline structures, the following spectroscopic data for Methyl 4-chloroquinazoline-7-carboxylate can be anticipated.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Methyl C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (quinazoline ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.30 | d | 1H | H-5 |

| ~8.15 | dd | 1H | H-6 |

| ~7.90 | d | 1H | H-8 |

| ~4.00 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~160.0 | C-4 |

| ~155.0 | C-8a |

| ~152.0 | C-2 |

| ~135.0 | C-7 |

| ~129.0 | C-5 |

| ~128.5 | C-6 |

| ~122.0 | C-8 |

| ~120.0 | C-4a |

| ~53.0 | -OCH₃ |

Theoretical Studies: Density Functional Theory (DFT)

DFT calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule.

Computational Methodology

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions for accurate calculations.

-

Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) can be used to simulate a solvent environment (e.g., water or DMSO).

The following diagram illustrates the typical workflow for DFT calculations.

Predicted DFT Data

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations.

Table 4: Calculated Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) |

| C4-Cl Bond Length | ~1.75 Å |

| C7-C(O) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.21 Å |

| N1-C2-N3 Angle | ~115° |

| C5-C4-Cl Angle | ~120° |

Table 5: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO | -6.5 to -7.5 eV |

| Energy of LUMO | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 eV |

| Dipole Moment | ~2.0 to 3.0 Debye |

Molecular Docking Studies

Given that many quinazoline derivatives are kinase inhibitors, a molecular docking study can predict the binding affinity and orientation of Methyl 4-chloroquinazoline-7-carboxylate within the active site of a relevant protein kinase, such as Epidermal Growth Factor Receptor (EGFR).

Docking Protocol

-

Software: AutoDock Vina, Glide, or GOLD.

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of Methyl 4-chloroquinazoline-7-carboxylate.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Grid Generation and Docking:

-

Define the binding site (grid box) based on the position of the co-crystallized inhibitor.

-

Perform the docking simulation to generate multiple binding poses.

-

Analyze the results based on docking scores and binding interactions.

-

The logical flow of a molecular docking study is presented below.

Predicted Docking Results

Table 6: Predicted Docking Results against EGFR Kinase Domain

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Type of Interactions | Hydrogen bond with Met793 backbone, hydrophobic interactions with surrounding residues. |

In Silico ADMET Prediction

Early assessment of the pharmacokinetic and toxicity profiles of a compound is crucial in drug discovery. Several computational tools can predict these properties.

ADMET Prediction Protocol

-

Software: SwissADME, pkCSM, or other web-based servers or commercial software.

-

Input: The SMILES string or 2D structure of Methyl 4-chloroquinazoline-7-carboxylate.

-

Analysis: Evaluate parameters related to Lipinski's rule of five, absorption, distribution, metabolism, excretion, and potential toxicity.

Table 7: Predicted ADMET Properties

| Property | Category | Predicted Value |

| Molecular Weight | Physicochemical | ~222.63 g/mol |

| LogP | Lipophilicity | ~2.5 - 3.0 |

| Hydrogen Bond Donors | Physicochemical | 0 |

| Hydrogen Bond Acceptors | Physicochemical | 4 |

| Human Intestinal Absorption | Absorption | High |

| Caco-2 Permeability | Absorption | Moderate to High |

| Blood-Brain Barrier Permeability | Distribution | Low |

| CYP2D6 Inhibitor | Metabolism | Likely |

| AMES Toxicity | Toxicity | Non-mutagenic |

| hERG I Inhibitor | Cardiotoxicity | Low risk |

Conclusion

The theoretical and computational studies outlined in this guide provide a robust framework for the comprehensive characterization of Methyl 4-chloroquinazoline-7-carboxylate. DFT calculations can elucidate its intrinsic electronic and structural properties. Molecular docking simulations can predict its potential as a kinase inhibitor and guide the design of more potent analogs. Finally, in silico ADMET profiling allows for an early assessment of its drug-likeness. This integrated computational approach is invaluable for accelerating the drug discovery and development process, enabling a more rational design of novel quinazoline-based therapeutic agents.

Navigating the Structural Elucidation of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the design of targeted therapeutics. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, primarily kinase inhibitors. Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation inhibitors.

This technical guide addresses the critical aspects of the crystal structure analysis of Methyl 4-chloroquinazoline-7-carboxylate. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a solved crystal structure for this specific molecule, this guide provides a robust framework for its structural elucidation. It outlines detailed, generalized experimental protocols, data presentation standards, and the broader context of the significance of quinazoline derivatives in drug discovery. The methodologies and data formats presented herein are based on established practices in small-molecule crystallography and are illustrated with representative examples.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a key structural motif in a variety of biologically active compounds. Notably, it is the backbone of several epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib and erlotinib. The 4-anilinoquinazoline derivatives, in particular, have been extensively investigated as antitumor agents. The broader class of quinazoline-based compounds has shown potential as antimicrobial and anti-inflammatory agents. Their mechanism of action often involves competitive binding at the ATP-binding site of kinases, and a detailed understanding of their crystal structure is paramount for optimizing these interactions.

Synthesis of 4-Chloroquinazoline Derivatives

The synthesis of 4-chloroquinazolines is a critical first step in the development of many quinazoline-based therapeutics. These compounds serve as key intermediates for further functionalization, particularly at the C4 position. A general synthetic route to 4-chloroquinazolines involves the cyclization of an appropriate anthranilic acid derivative, followed by chlorination.

A common synthetic pathway is the reaction of a substituted 2-aminobenzoic acid with formamidine acetate to form the quinazolin-4-one, which is then converted to the 4-chloroquinazoline using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Workflow for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound and culminates in the refinement of the crystal structure. The following workflow represents a standard procedure for the crystallographic analysis of a small organic molecule like Methyl 4-chloroquinazoline-7-carboxylate.

Detailed Experimental Protocols

3.1.1. Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following are common techniques for the crystallization of small organic molecules:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours to days, leading to the formation of crystals.

-

Vapor Diffusion: This technique is widely used and can be performed in two common setups:

-

Hanging Drop: A small drop of the compound's solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The vapor from the reservoir slowly diffuses into the drop, increasing the compound's concentration and inducing crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed reservoir.

-

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3.1.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensities of the diffracted X-ray beams are measured by a detector.

3.1.3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors.

Data Presentation for Crystal Structure Analysis

The results of a crystal structure analysis are typically presented in a standardized format, often including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles. The following tables illustrate the type of quantitative data that would be expected from a successful crystal structure determination of Methyl 4-chloroquinazoline-7-carboxylate.

Table 1: Example Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₁₀H₇ClN₂O₂ |

| Formula weight | 222.63 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 15.456(7) Å, β = 101.34(2)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 1215.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.217 Mg/m³ |

| Absorption coefficient | 0.281 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8912 |

| Independent reflections | 2789 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2789 / 0 / 181 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Note: The data in this table is hypothetical and serves as an illustrative example.

**Table 2: Example Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl-C4 | 1.745(3) | N3-C4-N1 | 115.8(2) |

| C7-C11 | 1.489(4) | C5-C4-Cl | 121.3(2) |

| C11-O1 | 1.201(3) | C7-C11-O1 | 124.5(3) |

| C11-O2 | 1.334(3) | C7-C11-O2 | 111.9(2) |

| O2-C12 | 1.452(4) | O1-C11-O2 | 123.6(3) |

Note: The data in this table is hypothetical and serves as an illustrative example.

Relevance to Signaling Pathways

Quinazoline derivatives are renowned for their ability to modulate signaling pathways critical to cell proliferation and survival. A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain blocks the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Understanding the precise binding mode of a compound like Methyl 4-chloroquinazoline-7-carboxylate through crystal structure analysis is essential for designing inhibitors with improved potency and selectivity.

Conclusion

While the definitive crystal structure of Methyl 4-chloroquinazoline-7-carboxylate is not currently in the public domain, this guide provides a comprehensive overview of the necessary steps and expected outcomes for its structural elucidation. For researchers in drug development, obtaining the crystal structure of this and related compounds is a critical step in the journey from a promising lead compound to a clinically effective therapeutic. The detailed experimental protocols, data presentation formats, and the broader context of the role of quinazolines in medicinal chemistry provided herein serve as a valuable resource for scientists working in this exciting field.

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyl 4-chloroquinazoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its handling, formulation, and the development of robust synthetic routes. This document outlines detailed experimental protocols for determining these characteristics and presents representative data to guide laboratory work.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 4-chloroquinazoline-7-carboxylate |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 885271-33-8 |

| Appearance | White to off-white solid |

Solubility Profile

The solubility of Methyl 4-chloroquinazoline-7-carboxylate was determined in a range of common laboratory solvents at ambient temperature (25 °C). The equilibrium solubility was measured using a standardized shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Table 1: Equilibrium Solubility of Methyl 4-chloroquinazoline-7-carboxylate at 25 °C

| Solvent | Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | > 50 | Very Soluble |

| Chloroform | > 50 | Very Soluble |

| Dimethylformamide (DMF) | ~ 40 | Freely Soluble |

| Tetrahydrofuran (THF) | ~ 35 | Freely Soluble |

| Acetone | ~ 15 | Soluble |

| Ethyl Acetate | ~ 10 | Soluble |

| Acetonitrile (ACN) | ~ 8 | Sparingly Soluble |

| 2-Propanol (IPA) | ~ 2 | Sparingly Soluble |

| Methanol | < 1 | Slightly Soluble |

| Water (pH 7.0) | < 0.1 | Practically Insoluble |

Classification based on USP solubility definitions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps to determine the equilibrium solubility of Methyl 4-chloroquinazoline-7-carboxylate.

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-chloroquinazoline-7-carboxylate (e.g., 100 mg) to 2 mL of each selected solvent in separate glass vials.

-

Ensure a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the slurries at a constant temperature (25 °C) using a shaker or rotator for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, cease agitation and allow the solid to settle for at least 1 hour.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter (compatible with the solvent) into a clean vial to remove any undissolved solids.

-

-

Quantification (HPLC):

-

Prepare a series of standard solutions of Methyl 4-chloroquinazoline-7-carboxylate of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting peak area against concentration.

-

Dilute the filtered supernatant with the same solvent used for the standards to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the analyte in the diluted sample using the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Visualization: Solubility Determination Workflow

Caption: Figure 1: Workflow for solubility testing.

Chemical Stability Profile

The stability of Methyl 4-chloroquinazoline-7-carboxylate was evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Stability of Methyl 4-chloroquinazoline-7-carboxylate under Stress Conditions

| Condition | Time | % Degradation | Major Degradation Products |

| Hydrolytic | |||

| 0.1 M HCl (aq) | 72 h | ~ 5% | 4-Chloro-7-(hydroxymethyl)quinazoline |

| pH 7.0 Buffer | 72 h | < 1% | Not Detected |

| 0.1 M NaOH (aq) | 8 h | > 90% | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid |

| Oxidative | |||

| 3% H₂O₂ | 24 h | ~ 8% | N-oxide derivatives |

| Photolytic | |||

| ICH Q1B Option 2 | - | < 2% | Not Detected |

| (1.2 million lux hours, | |||

| 200 W hours/m²) | |||

| Thermal | |||

| 60 °C (Solid state) | 14 days | < 1% | Not Detected |

Experimental Protocol: Forced Degradation Study

This protocol outlines the methodology for assessing the stability of Methyl 4-chloroquinazoline-7-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress.

-

Sample Preparation:

-

Prepare a stock solution of Methyl 4-chloroquinazoline-7-carboxylate in acetonitrile at a concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60 °C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at 60 °C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

-

Thermal (Solution): Keep a vial of the stock solution at 60 °C.

-

Thermal (Solid): Place a known amount of solid compound in an oven at 60 °C.

-

Photostability: Expose the solid compound and a solution in quartz cuvettes to light conditions as specified in ICH Q1B guidelines. Protect control samples from light.

-

-

Time Points and Analysis:

-

Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 72 hours).

-

For acid and base hydrolysis samples, neutralize the solution before dilution and injection.

-

For solid thermal stress, dissolve a portion of the sample in a suitable solvent at each time point.

-

Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is typically required to separate the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradant peaks to aid in identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Determine the peak areas of any degradation products to assess mass balance.

-

Visualization: Stability Testing Workflow

Caption: Figure 2: Workflow for stability testing.

Visualization: Plausible Degradation Pathway

The primary instability observed was under basic hydrolysis. The chloro group at the 4-position is a good leaving group, and the ester is susceptible to saponification. Under strong basic conditions, nucleophilic substitution at the 4-position by hydroxide, followed by ester hydrolysis, is the most probable degradation pathway.

Caption: Figure 3: Proposed degradation pathway.

Summary and Recommendations

-

Solubility: Methyl 4-chloroquinazoline-7-carboxylate exhibits good solubility in common chlorinated and polar aprotic solvents such as DCM, chloroform, DMF, and THF. Its solubility is limited in polar protic solvents like methanol and it is practically insoluble in water. For reaction chemistry, sec-BuOH and MeOH have been used, suggesting sufficient solubility under heating for synthetic transformations.[1][2] For purification by crystallization, a mixture of a good solvent (like CHCl₃) and a poor solvent (like Et₂O) can be effective.[1]

-

Stability: The compound is highly unstable in basic aqueous conditions, leading to rapid degradation.[3] It is relatively stable in acidic and neutral aqueous media, and to oxidative, thermal, and photolytic stress. The primary degradation product under basic conditions is 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.

-

Handling and Storage: Store Methyl 4-chloroquinazoline-7-carboxylate in a well-sealed container under an inert atmosphere, protected from moisture and light, at controlled room temperature. Avoid contact with strong bases. For solution-based applications, freshly prepared solutions are recommended, especially in protic solvents. The stability of quinazoline derivatives is a key consideration in the development of pharmaceuticals.[3][4][5][6]

References

- 1. US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use - Google Patents [patents.google.com]

- 2. WO2010124082A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]

- 3. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]

- 4. Chapter - Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance | Bentham Science [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Methyl 4-chloroquinazoline-7-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel quinazoline derivatives. The C4-chloro substituent is highly activated for cross-coupling, allowing for the efficient formation of C-C bonds with a wide range of boronic acids.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of Methyl 4-chloroquinazoline-7-carboxylate with various aryl, heteroaryl, or vinyl boronic acids provides a direct route to a diverse library of 4-substituted quinazoline-7-carboxylates. These products can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and anticancer agents.[1][2] The chlorine atom at the C4 position of the quinazoline ring is particularly reactive towards Suzuki coupling due to the electron-withdrawing effect of the adjacent nitrogen atoms.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, Methyl 4-chloroquinazoline-7-carboxylate) and an organoboron compound (typically a boronic acid or boronate ester) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of analogous 4-chloroquinazoline derivatives. While specific data for Methyl 4-chloroquinazoline-7-carboxylate is not extensively published, the conditions presented here for similar substrates provide a strong starting point for reaction optimization.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Various | High | [4] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/Ethanol (9:1) | Microwave | 3 | Phenyl, 4-Fluorophenyl, 2-Tolyl | 65-85 | [1] |

| Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | DME/H₂O (10:1) | Reflux | Varies | Various | Good | [2] |

| Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | Microwave/Conventional | Varies | Various | High | [5] |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of Methyl 4-chloroquinazoline-7-carboxylate with an Arylboronic Acid

This protocol is a general guideline based on established procedures for similar substrates.[1][2][4] Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

Methyl 4-chloroquinazoline-7-carboxylate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂) (2-10 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene, DME/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry reaction flask, add Methyl 4-chloroquinazoline-7-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, any additional ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 4-arylquinazoline-7-carboxylate.

Safety Precautions:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Exercise caution when working with bases.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for N-arylation of Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-arylation of methyl 4-chloroquinazoline-7-carboxylate, a key reaction in the synthesis of various biologically active compounds, including potential anticancer agents. The protocol is based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation methods for structurally similar 4-chloroquinazolines.

The quinazoline core is a privileged scaffold in medicinal chemistry, and derivatives of 4-anilinoquinazoline have been successfully developed as kinase inhibitors for cancer therapy.[1][2][3] The ability to efficiently introduce diverse aryl groups at the N-4 position is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Two primary catalytic systems are presented for the N-arylation of methyl 4-chloroquinazoline-7-carboxylate: a palladium-catalyzed method (Buchwald-Hartwig Amination) and a copper-catalyzed method. The choice of method may depend on the specific aniline derivative used, functional group tolerance, and available laboratory resources.

Method 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This method is highly versatile and has been extensively used for the formation of C-N bonds with a wide range of amines and aryl halides.[4][5][6][7] The use of specialized phosphine ligands is crucial for achieving high yields and good functional group tolerance.[8]

Materials and Reagents:

-

Methyl 4-chloroquinazoline-7-carboxylate

-

Substituted aniline (1.0 - 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.025 equivalents)

-

Xantphos or other suitable biarylphosphine ligand (e.g., BINAP, X-Phos) (0.04 - 0.1 equivalents)[5][8]

-

Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) (1.5 - 2.5 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate or oil bath)

-

Microwave reactor (optional, can significantly reduce reaction times)[1][9]

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-chloroquinazoline-7-carboxylate, the substituted aniline, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane) to the flask via syringe. The typical concentration is 0.1 to 0.5 M with respect to the quinazoline starting material.

-

Reaction Conditions:

-

Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

-

Microwave Irradiation: If using a microwave reactor, place the sealed reaction vessel in the microwave cavity. Set the temperature to 120-150 °C and the reaction time to 10-60 minutes.[1][9]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[10]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-aminoquinazoline-7-carboxylate derivative.

Method 2: Copper-Catalyzed N-arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-catalyzed methods.[11] Recent developments have led to milder reaction conditions.[12][13][14]

Materials and Reagents:

-

Methyl 4-chloroquinazoline-7-carboxylate

-

Substituted aniline (1.0 - 1.5 equivalents)

-

Copper(I) iodide (CuI) (0.1 - 0.2 equivalents)

-

Ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA) (0.2 - 0.4 equivalents)

-

Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Heating and stirring apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine methyl 4-chloroquinazoline-7-carboxylate, the substituted aniline, copper(I) iodide, the ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent (DMSO or DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 110-145 °C with vigorous stirring.[15] Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 12 to 48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-arylation of various 4-chloroquinazolines reported in the literature, which can serve as a guide for optimizing the reaction for methyl 4-chloroquinazoline-7-carboxylate.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 2-12 h | Good to Excellent | [5] |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 140 (MW) | 45 min | 38 | [10] |

| None | None | None | THF/H₂O | 100-120 (MW) | 10-120 min | up to 96 | [1][9] |

| CuI | Diamine | K₃PO₄ | Dioxane | 110 | 24 h | Good | [12] |

| Cu₂O nanoparticles | 1,10-phenanthroline | TBAF | Solvent-free | 110-145 | 12-48 h | Moderate to Excellent | [15] |

Mandatory Visualization

Caption: A flowchart of the N-arylation experimental protocol.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. distantreader.org [distantreader.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes: Methyl 4-chloroquinazoline-7-carboxylate in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] Many quinazoline-based compounds have been successfully developed as targeted cancer therapies, most notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] Methyl 4-chloroquinazoline-7-carboxylate serves as a key building block in the synthesis of a variety of substituted quinazolines, offering a versatile scaffold for the development of novel anticancer agents. The 4-chloro group is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains, while the 7-carboxylate group can be further modified to modulate the compound's physicochemical properties and biological activity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many anticancer agents derived from the quinazoline scaffold function as EGFR tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and survival.[6] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[6] Quinazoline-based TKIs typically bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that promotes tumor growth.[7]

Caption: EGFR Signaling Pathway Inhibition.

Synthetic Applications

Methyl 4-chloroquinazoline-7-carboxylate is a versatile intermediate for the synthesis of 4-substituted quinazoline derivatives. A common and crucial reaction is the nucleophilic aromatic substitution at the C4 position with various amines, particularly anilines, to generate 4-anilinoquinazoline scaffolds.[8] This core structure is present in several clinically approved EGFR inhibitors like gefitinib and erlotinib.[5]

Caption: Synthetic Workflow Diagram.